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Fructo-oligosaccharide DP11

Cat. No.: B1165458
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Description

Overview of Fructans and Fructo-oligosaccharides (FOS) in Academic Research

Fructans are a broad category of polysaccharides that consist of fructose (B13574) chains. nih.gov Fructo-oligosaccharides are a subset of fructans, typically defined as having a DP of 10 or fewer. mdpi.com However, the term is sometimes used more broadly to include slightly longer chains. FOS can be found naturally in a variety of plants, including chicory root, garlic, onions, and Jerusalem artichokes. tandfonline.com

In academic research, FOS are primarily investigated for their role as prebiotics. mdpi.comnih.gov Prebiotics are substances that are selectively utilized by beneficial microorganisms in the gut, thereby conferring health benefits. oregonstate.edu The scientific community has shown a growing interest in FOS, with a significant increase in publications on the topic in recent years. mdpi.com Research has explored various aspects of FOS, including their production from natural sources or through enzymatic synthesis, their chemical characterization, and their effects on gut microbiota. mdpi.comnih.gov

Defining Degree of Polymerization (DP) in Oligosaccharide Chemical Structures

The degree of polymerization (DP) is a fundamental concept in polymer chemistry that quantifies the number of monomer units in a polymer or oligomer molecule. wikipedia.org In the context of oligosaccharides like FOS, the DP specifies the number of monosaccharide units—in this case, fructose and a terminal glucose unit—that are linked together to form the chain. medchemexpress.comtargetmol.com

The DP of a fructan molecule significantly influences its physicochemical properties. nih.gov For instance, the solubility and sweetness of FOS tend to decrease as the DP increases. The DP is a critical parameter that researchers consider when studying the functional properties of these oligosaccharides. oregonstate.edu Various analytical techniques, such as high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) and mass spectrometry, are employed to determine the DP of FOS preparations. nih.gov

Academic Significance of Fructo-oligosaccharide DP11 within the Broader FOS Spectrum

This compound, also referred to as GF10, is a specific FOS molecule with a degree of polymerization of 11. medchemexpress.comtargetmol.comglpbio.com This means it is composed of ten fructose units linked by β-(2→1) glycosidic bonds and a single terminal D-glucosyl unit. medchemexpress.comtargetmol.comglpbio.com While some definitions strictly consider FOS as having a DP up to 10, longer chain FOS like DP11 are of academic interest for understanding the transition between oligosaccharides and polysaccharides. mdpi.comnih.gov

The specific chain length of DP11 allows researchers to investigate the influence of a higher degree of polymerization on the prebiotic activity and fermentation characteristics of FOS. nih.gov Studies comparing FOS with varying DPs have suggested that the chain length can affect which beneficial bacteria are stimulated in the gut. nih.gov While shorter-chain FOS are often fermented more rapidly, longer-chain fructans like those with a DP of 11 may be fermented more slowly and in more distal parts of the colon, potentially leading to different physiological effects. nih.gov

The study of specific FOS molecules like DP11 is crucial for establishing structure-activity relationships. By isolating and studying FOS with a defined DP, researchers can more accurately correlate specific molecular structures with observed biological effects. This level of detail is essential for advancing our understanding of how prebiotics function and for the potential development of more targeted prebiotic interventions.

Properties

Molecular Formula

C23H38NO19Na

Synonyms

Fruβ(2-1)-[Fruβ(2-1)]9-α(2-1)Glc

Origin of Product

United States

Purification and Isolation Techniques for Fructo Oligosaccharide Dp11

Chromatographic Separations for High Purity Oligosaccharide Fractions

Chromatography is a fundamental technique for the separation and purification of individual components from a mixture. For FOS, including DP11, various chromatographic methods are employed to isolate fractions based on their physicochemical properties like size, polarity, and charge.

High-Performance Liquid Chromatography (HPLC) is a versatile and high-resolution technique widely used for the analysis and purification of FOS mixtures. iipseries.org The separation is based on the differential partitioning of compounds between a mobile phase (a solvent) and a stationary phase (a packed column). iipseries.org

An isocratic HPLC method has been developed for the analysis of FOS in mixtures containing sucrose (B13894), glucose, and fructose (B13574). researchgate.net The choice of column is critical; for instance, polymer-based Aminex HPLC columns are an industry standard for carbohydrate analysis and allow for elution with simple solvents like water or dilute acid, often without the need for sample derivatization. bio-rad.com However, challenges exist, as the analysis temperature can affect the stability of the saccharides; FOS and sucrose can undergo extensive hydrolysis at 80°C, whereas analysis at 40°C shows negligible hydrolysis and provides good peak resolution. researchgate.net Cation-exchange columns in their silver form have also been shown to be effective for separating oligosaccharides up to a degree of polymerization (DP) of 10. researchgate.net

Isolating a specific high-degree-of-polymerization FOS like DP11 often requires more advanced or combined chromatographic approaches. Techniques such as size-exclusion chromatography, hydrophilic interaction chromatography, and anion-exchange chromatography have been established for purifying FOS. nih.gov ESI-MS analysis has confirmed the presence of FOS with a degree of polymerization up to DP11 in purified samples from plant sources. doi.org

A novel strategy for separating FOS involves High-Speed Counter-Current Chromatography (HSCCC), a support-free liquid-liquid partition technique. nih.gov One study demonstrated a successful method where FOS were first chemically modified through acetylation. nih.gov The acetylated derivatives were then separated using HSCCC, followed by a deacetylation step to yield the pure FOS compounds. nih.gov This approach successfully isolated three FOS compounds with purities above 98%. nih.gov

Table 1: Advanced Chromatographic Techniques for FOS Isolation
TechniquePrincipleKey Findings & ResearchCitation
High-Speed Counter-Current Chromatography (HSCCC)Support-free liquid-liquid partition chromatography. Separation is based on the differential partitioning of solutes between two immiscible liquid phases.A novel strategy involving precolumn derivatization (acetylation) of FOS, followed by HSCCC separation and subsequent deacetylation, yielded FOS fractions with purity greater than 98%. nih.gov
Size-Exclusion Chromatography (SEC)Separates molecules based on their size (hydrodynamic volume). Larger molecules elute first as they are excluded from the pores of the stationary phase.Commonly used for the separation of oligosaccharides of different chain lengths (DP). nih.gov
Anion-Exchange ChromatographySeparates molecules based on their net negative charge. Carbohydrates are weak acids and can be separated on anion-exchange columns.Has been established as a viable method for the purification of FOS. nih.gov

Bioselective Purification Strategies for FOS Preparations

Bioselective purification is an alternative or complementary approach to chromatography. This strategy utilizes the specific metabolic capabilities of microorganisms to selectively remove unwanted sugars from crude FOS preparations, thereby enriching the concentration of the desired higher DP FOS. nih.govfrontiersin.orgresearchgate.net

Enzymatically produced FOS mixtures contain significant amounts of monosaccharide byproducts (glucose and fructose) and unreacted sucrose. frontiersin.orgnih.gov Certain probiotic bacteria and yeasts can selectively consume these smaller sugar molecules while leaving the larger FOS molecules, like DP11, largely untouched. nih.govnih.gov

Studies have investigated various microorganisms for this purpose. Bacillus subtilis has been shown to rapidly utilize most monosaccharides with minimal consumption of sucrose or FOS. nih.govfrontiersin.orgnih.govresearchgate.net Similarly, yeasts such as Saccharomyces cerevisiae are effective in metabolizing small saccharides. nih.govresearchgate.netmdpi.com This selective fermentation process not only purifies the FOS but can also convert the consumed sugars into valuable byproducts like organic acids and biomass. nih.gov The process can be carried out through different fermentation strategies, including co-culture (where the FOS-producing and purifying microbes are grown together) or two-step successive fermentations. nih.govuminho.pt Research indicates that two-step fermentations, where FOS are first synthesized and then purified in a subsequent microbial step, can be more efficient. nih.gov

The efficiency of bioselective purification is highly dependent on the optimization of fermentation conditions. Key parameters include the choice of microorganism, fermentation type (e.g., batch vs. fed-batch), pH, temperature, aeration, and media composition. researchgate.netuminho.pt

For example, a fed-batch fermentation process using Bacillus subtilis was optimized to increase the purity of FOS from an initial 59.2% to 82.5%. nih.govfrontiersin.orgnih.gov This process was conducted at a temperature of 40°C and a pH of 6.8, with a specific feeding rate for the crude FOS solution. researchgate.net In another study involving a co-culture of Aspergillus ibericus (a FOS producer) and Saccharomyces cerevisiae (a purifier), temperature and the concentration of yeast extract were found to be the most significant variables affecting final FOS purity. uminho.pt Operating this co-culture at 30°C and an initial pH of 6.0 resulted in a FOS mixture with a purity of up to 97.4%. uminho.pt

Table 2: Research Findings on Microbial Fermentation for FOS Purification
Microorganism(s)Fermentation StrategyInitial FOS Purity (% w/w)Final FOS Purity (% w/w)Key Optimized ConditionsCitation
Bacillus subtilisFed-batch fermentation59.2%82.5%T = 40°C, pH = 6.8, aeration = 0.5 vvm nih.govfrontiersin.orgnih.govresearchgate.net
Aureobasidium pullulans then Saccharomyces cerevisiaeTwo-step successive fermentationNot specified81.6%Scaled-up to a 3 L bioreactor. nih.gov
Aspergillus oryzae then Saccharomyces cerevisiae S227Two-step successive fermentation39%61.0%Second fermentation with S. cerevisiae S227 for 16 hours. researchgate.netmdpi.com
Aspergillus ibericus and Saccharomyces cerevisiae YIL162 WOne-step co-culture fermentationNot specifiedUp to 97.4% (flasks), 93.8% (bioreactor)T = 30°C, initial pH 6.0, 17 g/L yeast extract. uminho.pt

Structural Elucidation and Advanced Analytical Characterization of Fructo Oligosaccharide Dp11

Spectroscopic Methodologies for FOS Structural Confirmation

Spectroscopic techniques are indispensable for the definitive structural confirmation of oligosaccharides, providing detailed insights into their atomic-level architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage and Anomeric Configuration Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of oligosaccharides in solution. glycoforum.gr.jpmdpi.com It is crucial for determining the sequence of monosaccharide residues, the position of glycosidic linkages, and the anomeric configuration (α or β) of these linkages. glycoforum.gr.jp

For Fructo-oligosaccharide DP11, one-dimensional (1D) ¹H-NMR and two-dimensional (2D) NMR experiments are employed. The anomeric proton signals are particularly informative, typically resonating in a distinct downfield region of the ¹H spectrum (approximately 4.3–5.9 ppm). creative-proteomics.com The chemical shift and the spin-spin coupling constants (J-couplings) of these anomeric protons allow for the differentiation between α- and β-configurations. creative-proteomics.commagritek.com Specifically, the β-anomeric protons of the fructofuranosyl units in FOS resonate at a different frequency than α-anomeric protons, confirming the characteristic β-(2→1) linkages of inulin-type fructans. magritek.comresearchgate.net

Table 1: Typical ¹H-NMR Characteristics for Anomeric Proton Analysis in Fructo-oligosaccharides

Anomeric Configuration Typical Chemical Shift Range (ppm) Typical J-Coupling (JH1,H2) (Hz)
α-Anomer 5.1 - 5.9 ~2-4
β-Anomer 4.3 - 5.1 ~7-8

Note: Specific values can vary based on the solvent, temperature, and adjacent sugar residues.

Mass Spectrometry (MS) Techniques for Oligosaccharide Profiling, Molecular Weight Determination, and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of FOS, enabling the determination of molecular weight, profiling of oligosaccharide mixtures, and detailed structural elucidation through fragmentation analysis. nih.govresearchgate.net

The molecular weight of this compound (chemical formula: C₆₆H₁₁₂O₅₆) is 1801.56 Da. glpbio.comelicityl-oligotech.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly used to confirm this mass. nih.govdoi.org In MALDI-TOF analysis, the sample is co-crystallized with a matrix (e.g., 2,5-dihydroxybenzoic acid) and ionized by a laser, allowing for the detection of the intact molecule, typically as a sodiated adduct [M+Na]⁺. nih.govresearchgate.net ESI-MS is effective for analyzing FOS mixtures, where undecasaccharides (DP11) have been identified as potassiated adducts in positive ion mode or deprotonated ions [M-H]⁻ in negative ion mode. doi.orgmdpi.com

Tandem mass spectrometry (MS/MS) provides fragmentation data that is critical for sequencing the oligosaccharide. The fragmentation of FOS typically involves the cleavage of glycosidic bonds. For FOS DP11 (GF10), the characteristic mass difference between adjacent peaks in a series corresponds to a hexose (B10828440) residue (162 Da), confirming the successive loss of fructose (B13574) units. doi.org This fragmentation pattern provides definitive evidence of the oligosaccharide's composition and linear structure. mdpi.comresearchgate.net

Table 2: Mass Spectrometry Data for this compound (GF10)

Ion Type Theoretical m/z Description
[M-H]⁻ 1800.55 Deprotonated molecule (Negative ion mode)
[M+Na]⁺ 1824.54 Sodiated adduct (Positive ion mode)
[M+K]⁺ 1840.51 Potassiated adduct (Positive ion mode)

Note: M represents the neutral molecule with a mass of 1801.56 Da.

High-Resolution Chromatographic Techniques for DP Distribution and Isomer Analysis

Chromatographic methods are essential for separating individual FOS from complex mixtures, allowing for the analysis of chain-length distribution and the resolution of structural isomers.

High-Performance Anion Exchange Chromatography with Pulsed Electrochemical Detection (HPAEC-PED) for FOS Chain-Length Analysis

High-Performance Anion Exchange Chromatography with Pulsed Electrochemical Detection (HPAEC-PED) is a highly sensitive and powerful technique for the separation and quantification of carbohydrates without the need for derivatization. nih.govthermofisher.com It is particularly well-suited for the chain-length analysis of FOS mixtures. researchgate.net

The separation is achieved on a high-pH stable anion-exchange column. Under alkaline conditions, the hydroxyl groups of the carbohydrates become partially ionized, allowing them to interact with the stationary phase. Elution is typically performed using a sodium hydroxide (B78521) eluent, often with a sodium acetate (B1210297) gradient to separate larger oligosaccharides. thermofisher.comchromatographyonline.com

In a typical HPAEC-PED chromatogram of a FOS mixture, the retention time increases with the degree of polymerization (DP). nih.gov Therefore, the peak corresponding to FOS DP11 would elute after the peak for DP10 and before the peak for DP12. This method allows for the qualitative evaluation of the DP distribution in a given FOS product and can resolve FOS of the same DP but with different linkage patterns or branching (isomers). nih.govthermofisher.comthermofisher.com

Ultra-High-Performance Liquid Chromatography (UHPLC) Coupled with Q-Exactive Orbitrap Mass Spectrometry for Comprehensive Oligosaccharide Identification

The combination of Ultra-High-Performance Liquid Chromatography (UHPLC) with high-resolution mass spectrometry, such as a Q-Exactive Orbitrap MS, represents a state-of-the-art approach for the comprehensive characterization of oligosaccharides. mdpi.comnih.gov This technique offers superior resolution, speed, and sensitivity compared to conventional HPLC.

UHPLC provides highly efficient separation of complex oligosaccharide mixtures, including the resolution of isomers. The Q-Exactive Orbitrap mass spectrometer provides highly accurate mass measurements (typically with <5 ppm mass error), which allows for the confident determination of the elemental composition of the parent ion. mdpi.comresearchgate.net

A study involving the analysis of oligosaccharides from Polygonatum cyrtonema Hua successfully employed UHPLC-Q-Exactive Orbitrap MS to identify multiple FOS, including three distinct peaks corresponding to this compound/GF10. mdpi.comresearchgate.net The identification was based on the precise mass of the quasi-molecular ion [M-H]⁻ and its characteristic fragmentation patterns obtained via MS/MS analysis. mdpi.com This demonstrates the power of the technique to not only confirm the presence of DP11 but also to identify different structural isomers of the molecule.

Table 3: Exemplary UHPLC-Q-Exactive Orbitrap MS Data for this compound/GF10 Isomers

Compound ID Retention Time (min) Experimental m/z [M-H]⁻ Molecular Formula Mass Error (ppm) Tentative Identification
31 23.33 1800.5532 C₆₆H₁₁₂O₅₆ -4.92 This compound/GF10
38 25.46 1800.5535 C₆₆H₁₁₂O₅₆ -4.79 This compound/GF10
43 28.26 1800.5538 C₆₆H₁₁₂O₅₆ -4.65 This compound/GF10

Data derived from a study on oligosaccharides in Polygonatum cyrtonema Hua. mdpi.com

Monosaccharide Compositional Analysis of this compound

Determining the monosaccharide composition is a fundamental step in carbohydrate analysis, confirming the constituent sugar units of the polymer. For a this compound of the inulin (B196767) type (GF10), the expected molar ratio of monosaccharides upon complete hydrolysis is 10 parts fructose to 1 part glucose. medchemexpress.comglpbio.com

The analysis involves the complete cleavage of the glycosidic bonds linking the monosaccharide units. This is typically achieved through acid hydrolysis, for example, by heating the sample with trifluoroacetic acid (TFA). mdpi.com However, care must be taken as fructose can be degraded under harsh acidic conditions. researchgate.net An alternative method is enzymatic hydrolysis using enzymes like inulinase, which specifically cleaves the β-(2→1) fructan linkages and is less destructive to fructose. researchgate.net

Following hydrolysis, the liberated monosaccharides are separated, identified, and quantified. HPAEC-PED is an excellent method for this purpose, providing clear separation and sensitive detection of glucose and fructose. mdpi.com The comparison of the resulting monosaccharide profile with known standards confirms the composition of the original this compound.

Table 4: Expected Monosaccharide Composition of this compound (GF10) after Hydrolysis

Monosaccharide Expected Molar Ratio
D-Fructose 10

Ion Chromatography for Constituent Sugar Determination

Ion chromatography, particularly high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD), stands as a powerful and widely adopted technique for the separation and quantification of fructo-oligosaccharides (FOS), including those with a high degree of polymerization (DP) such as DP11. nih.govthermofisher.comnih.gov This method offers high resolution and sensitivity without the need for derivatization of the carbohydrates. nih.gov

The fundamental principle of HPAE-PAD lies in the weak acidic nature of carbohydrates (pKa values typically between 12 and 13), which allows them to be ionized at high pH. celignis.com By using a strong anion-exchange stationary phase and a hydroxide-based eluent, subtle differences in the pKa values of the hydroxyl groups on the FOS molecules enable their separation. celignis.comthermofisher.com The retention time of a homologous series of FOS generally increases with the degree of polymerization. nih.gov Therefore, in a mixture of FOS, DP11 would elute later than FOS with a lower DP.

For the determination of constituent sugars in a purified this compound sample, a preliminary acid or enzymatic hydrolysis is required to break down the polysaccharide into its monosaccharide units. nih.gov this compound is composed of ten fructose units linked by β-(2→1) glycosidic bonds and a terminal D-glucosyl unit. medchemexpress.com After hydrolysis, the resulting mixture of fructose and glucose can be analyzed by ion chromatography.

A typical HPAE-PAD setup for constituent sugar analysis would involve:

Sample Preparation: The FOS DP11 sample is subjected to complete hydrolysis, typically using trifluoroacetic acid, followed by neutralization. The hydrolyzed sample is then diluted and filtered before injection.

Chromatographic System: A high-performance ion chromatograph equipped with a pulsed amperometric detector and a suitable anion-exchange column, such as a Thermo Scientific™ Dionex™ CarboPac™ series column, is used. nih.govnih.gov

Elution: An isocratic or gradient elution with sodium hydroxide and sometimes sodium acetate is employed to separate the monosaccharides. nih.govnih.gov

Detection: The separated sugars are detected by the PAD, which provides sensitive and selective detection of carbohydrates. celignis.com

The resulting chromatogram would show distinct peaks for fructose and glucose, and their quantification would be achieved by comparing the peak areas to those of known standards. The molar ratio of fructose to glucose would be expected to be 10:1, confirming the composition of the original this compound.

Table 1: Illustrative Ion Chromatography Parameters for Constituent Sugar Analysis of this compound

ParameterValue
Column Thermo Scientific™ Dionex™ CarboPac™ PA20
Eluent Isocratic 10 mM Sodium Hydroxide
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Detection Pulsed Amperometric Detection (PAD) with Gold Electrode
Expected Retention Times Glucose: ~5 min, Fructose: ~6 min

Note: These parameters are illustrative and may require optimization based on the specific instrument and standards used.

Advanced Glycomic Approaches for In-Denth this compound Research

The comprehensive structural characterization of large oligosaccharides like this compound benefits immensely from advanced glycomic approaches, which primarily involve mass spectrometry (MS) techniques. These methods provide detailed information on molecular weight, structure, and sequence.

Mass Spectrometry for High-DP FOS Analysis:

Mass spectrometry has proven to be a powerful tool for the characterization of FOS with varying degrees of polymerization. nih.govdoi.org Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are frequently employed. nih.govdoi.org

In one study, ESI-MS was used to characterize FOS from perennial ryegrass, revealing the presence of species up to undecasaccharides (DP11). doi.org The mass spectrum showed a series of peaks corresponding to the different degrees of polymerization, with a characteristic mass difference of 162 Da between adjacent peaks, which corresponds to a hexose residue. doi.org

Table 2: Representative Mass Spectrometry Data for this compound

Ion AdductCalculated m/z
[M+Na]⁺1824.54
[M+K]⁺1840.51

M represents the this compound molecule (C₆₆H₁₁₂O₅₆, Molecular Weight: 1801.56 g/mol ). medchemexpress.comelicityl-oligotech.com

Coupling Chromatography with High-Resolution Mass Spectrometry:

A particularly powerful approach for in-depth FOS research is the coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry, such as a Q-Exactive Orbitrap mass spectrometer. mdpi.com This combination allows for the separation of different FOS isomers and their subsequent detailed structural elucidation.

A study on the oligosaccharide constituents of Polygonatum cyrtonema Hua utilized UHPLC-Q-Exactive Orbitrap MS to identify a range of FOS, including the preliminary identification of compounds as this compound/GF10. mdpi.com The high-resolution mass data provides precise molecular weight measurements, and tandem mass spectrometry (MS/MS) experiments generate characteristic fragment ions that help to elucidate the structure and linkage of the oligosaccharide. mdpi.com

Advanced glycomic workflows can provide a comprehensive overview of all major classes of oligosaccharides in a sample, including free oligosaccharides like FOS. researchgate.net These integrated approaches are invaluable for understanding the complex carbohydrate profiles in various biological and food samples.

Bioconversion and Metabolic Fate of Fructo Oligosaccharide Dp11 in in Vitro and Non Human Biological Systems

Microbial Fermentation Kinetics and Substrate Utilization Research

The fermentation of Fructo-oligosaccharide DP11 by gut microbes is a complex process influenced by the specific microbial strains present and the length of the oligosaccharide chain. Research into the kinetics of this fermentation reveals a slower and more distal utilization compared to shorter-chain FOS.

Dynamics of this compound Degradation by Commensal Microbial Strains

The degradation of this compound is primarily carried out by specific members of the gut microbiota that possess the necessary enzymes (fructanases) to break down its β-(2→1) glycosidic bonds. Commensal bacteria such as Bifidobacterium and Bacteroides are well-known degraders of fructans.

Studies have shown that the degradation of long-chain fructans, such as those with a DP of 10 or higher, is generally slower than that of short-chain FOS. nih.govnih.govresearchgate.net For instance, in vitro fermentation studies using human small intestinal microbiota have demonstrated that the breakdown of FOS/inulin (B196767) with a DP ≥ 10 is negligible within the first 7 hours of incubation and only commences after the more readily available shorter-chain fructans have been utilized. nih.govnih.govresearchgate.net This delayed fermentation suggests that FOS DP11 is likely to be fermented more distally in the colon compared to shorter FOS molecules.

The ability to degrade long-chain fructans varies among different bacterial species and even strains. While many Bifidobacterium strains can utilize short-chain FOS, not all are equipped to degrade highly polymerized inulin. nih.gov Some Bifidobacterium species, like Bifidobacterium breve, may be outcompeted by extracellular fructan degraders such as Bacteroides thetaiotaomicron when it comes to the utilization of inulin. asm.org However, some Bifidobacterium strains, such as Bifidobacterium longum, have been shown to be competitive in the degradation of inulin, especially in co-culture with Bacteroides. asm.org The degradation of long-chain inulin by Bifidobacterium longum can lead to the production of fructose (B13574), which can then be cross-fed to other bacteria like Lactobacillus paracasei. nih.gov

Comparative Analysis of DP-Dependent Fermentability by Defined Microbial Consortia

The degree of polymerization is a key determinant of the fermentability of fructans by microbial communities. Comparative studies have consistently shown that short-chain oligosaccharides are more rapidly fermented than those with a higher degree of polymerization. acs.org

In vitro studies comparing fructans of varying DPs have revealed that short-chain FOS (DP 2-8) are fermented more quickly, leading to a more rapid production of gas and short-chain fatty acids (SCFAs). acs.org Conversely, long-chain fructans like inulin (which includes DP11) are fermented at a slower rate. srce.hr This difference in fermentation speed is attributed to the structural complexity of the longer chains, which requires more specialized enzymatic machinery for degradation.

When fermented by defined microbial consortia, the chain length of the fructan influences which microbial groups are stimulated. Short-chain FOS tend to result in a greater increase in Bifidobacterium concentrations. acs.org In contrast, longer-chain fructans may be utilized by a different set of microbes or may promote cross-feeding interactions within the community. For example, the fermentation of inulin can support the growth of butyrate-producing bacteria that may utilize the breakdown products of primary fermenters. mdpi.com

Production of Short-Chain Fatty Acids (SCFAs) as Primary Microbial Metabolites

The fermentation of FOS DP11 by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436). These metabolites are of significant interest due to their beneficial effects on host health.

Quantitative and Qualitative Assessment of Acetate, Propionate, and Butyrate Production from FOS DP11 Fermentation

The profile of SCFAs produced from fructan fermentation is dependent on the DP of the substrate. While specific data for FOS DP11 is limited, studies on long-chain inulin provide valuable insights.

In vitro fermentation of long-chain inulin has been shown to result in high concentrations of butyrate. mdpi.com This is in contrast to the fermentation of oligofructose, which tends to produce more acetate and lactate. mdpi.com The slower fermentation of long-chain fructans is thought to favor the growth and activity of butyrate-producing bacteria in the distal colon.

The following table summarizes typical SCFA production from the fermentation of different types of fructans in vitro.

SubstrateAcetatePropionateButyrateTotal SCFAReference
Oligofructose (low DP)HighModerateLowHigh mdpi.com
Inulin (high DP)ModerateModerateHighHigh mdpi.com
FOS (fast-fermenting)HighestHighModerateHighest researchgate.net

This table represents generalized findings from in vitro studies and the exact ratios can vary based on the specific microbial community and fermentation conditions.

Factors Influencing SCFA Ratios and Yields in Controlled Fermentation Systems

Several factors can influence the ratios and yields of SCFAs produced from the fermentation of FOS DP11 in controlled in vitro systems.

Microbial Composition: The presence and abundance of specific microbial groups are the primary determinants of SCFA profiles. For example, a high abundance of Bifidobacterium will generally lead to higher acetate production, while the presence of butyrate-producers like Faecalibacterium prausnitzii is necessary for significant butyrate generation from fructans. mdpi.com

pH of the Fermentation Environment: The pH of the colonic environment plays a crucial role in modulating microbial activity and SCFA production. Studies have shown that a higher pH (around 6.5) can favor the production of acetate and propionate from FOS, while a higher pH during inulin fermentation can lead to increased butyrate formation. nih.gov

Presence of Other Substrates: The presence of other fermentable substrates, such as proteins, can also alter SCFA production. The co-fermentation of proteins and carbohydrates can lead to different metabolic outcomes compared to the fermentation of carbohydrates alone.

Modulation of Microbial Community Structure and Function in In Vitro Models

The introduction of FOS DP11 into an in vitro model of the gut microbiota can lead to significant changes in the community structure and function. The prebiotic activity of fructans is known to be dependent on their degree of polymerization. nih.govmdpi.com

Long-chain fructans, such as inulin and by extension FOS DP11, have been shown to have a different impact on the microbiota compared to short-chain FOS. nih.govmdpi.com While short-chain FOS are known to strongly promote the growth of bifidobacteria, long-chain fructans may support a more diverse range of beneficial bacteria. acs.orgmdpi.com

In ex vivo fermentation systems, fructans with a higher degree of polymerization have been observed to facilitate greater microbial diversity and acidification activity compared to lower DP FOS. nih.govmdpi.com Specifically, long-chain inulin has been associated with an increase in butyrate-producing bacteria such as Faecalibacterium prausnitzii and members of the Blautia genus. mdpi.com

The slower fermentation of FOS DP11 means that its prebiotic effects are likely to be more pronounced in the distal colon. This can lead to a shift in the metabolic activity of the microbiota in this region, with an increased production of butyrate, which is a primary energy source for colonocytes and has numerous health benefits.

The following table provides a summary of the effects of different fructan types on microbial populations in vitro.

SubstrateEffect on BifidobacteriumEffect on Butyrate ProducersReference
Oligofructose (low DP)Strong increaseMinor effect acs.orgmdpi.com
Inulin (high DP)Moderate increaseSignificant increase mdpi.com

This table represents generalized findings, and the specific response of the microbial community can vary.

Selective Growth Promotion of Beneficial Microorganisms by FOS DP11

In vitro studies have demonstrated that fructo-oligosaccharides, including those with a higher degree of polymerization like DP11, exert a selective growth-promoting effect on beneficial gut microorganisms. The fermentation of fructans by gut bacteria is species- and sometimes even strain-dependent.

Notably, Bifidobacterium and Lactobacillus species are well-known for their ability to utilize FOS as a carbon source. asm.orgmdpi.com The fermentation of longer-chain fructans, such as FOS DP11, may be slower compared to their shorter-chain counterparts. oup.com This is attributed to the enzymatic machinery of the bacteria, where some strains may possess extracellular enzymes capable of hydrolyzing longer chains, while others may only be able to transport and metabolize shorter oligosaccharides. asm.org For instance, studies comparing oligofructose (DP 2-10) and inulin (DP >10) have shown that while many bifidobacteria can ferment oligofructose, fewer strains can efficiently utilize the longer inulin chains. asm.orgscirp.org However, the slower fermentation of higher DP fructans can be advantageous, as it may allow for fermentation to occur more distally in the colon. oup.com

Research has shown that certain strains of Bifidobacterium adolescentis can degrade various fractions of FOS, including longer chains, while some Bifidobacterium longum strains show a preference for shorter-chain FOS. asm.org The growth of beneficial bacteria on these substrates leads to the production of short-chain fatty acids (SCFAs), which contributes to a more acidic gut environment, further inhibiting the growth of potential pathogens. asm.org

Analysis of Microbiota Compositional Shifts in Response to this compound Substrates

The introduction of FOS DP11 as a substrate in non-human biological systems leads to significant shifts in the composition of the gut microbiota. Animal models, particularly rats and mice, have been instrumental in elucidating these changes. The selective fermentation of long-chain FOS results in an increase in the relative abundance of beneficial bacteria.

Studies have consistently shown a "bifidogenic" effect, where the population of Bifidobacterium species increases significantly. scirp.orgnih.gov In addition to bifidobacteria, other beneficial genera such as Lactobacillus may also be promoted. nih.gov Conversely, the growth of certain other bacterial groups, such as Bacteroides and Clostridium, has been shown to decrease in the presence of FOS. biomedpharmajournal.org

The degree of polymerization plays a role in these compositional shifts. Longer-chain fructans like FOS DP11 are thought to have a more persistent effect on the microbiota compared to shorter chains. oup.com In a colitis mouse model, high molecular weight fructans were observed to have a more pronounced and lasting impact on the gut microbiota composition. oup.com

Below is a table summarizing typical microbiota compositional shifts observed in animal models in response to long-chain fructo-oligosaccharide supplementation.

Microbial GroupDirection of ChangeAnimal ModelReference(s)
BifidobacteriumIncreaseRat, Mouse scirp.orgnih.gov
LactobacillusIncreaseRat nih.gov
BacteroidesDecreaseHuman fecal cultures biomedpharmajournal.org
ClostridiumDecreaseHuman fecal cultures biomedpharmajournal.org

Investigating Metabolic Pathways of FOS DP11 in Non-Human Organisms

The fermentation of FOS DP11 in the colon of non-human organisms leads to the production of various metabolites, primarily short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs are readily absorbed by the host and can exert systemic metabolic effects.

Systemic Metabolic Effects Beyond the Gastrointestinal Tract in Animal Models (excluding human clinical outcomes)

Once absorbed, the SCFAs produced from FOS DP11 fermentation enter the portal circulation and can influence the metabolism of various organs, most notably the liver.

In animal models, particularly rats, the consumption of long-chain fructans has been shown to modulate lipid metabolism. caldic.com Several studies have reported a decrease in serum triglyceride levels in rats fed diets supplemented with FOS. bohrium.com This effect is thought to be mediated by a reduction in hepatic lipogenesis. bohrium.com The impact on cholesterol levels is more varied, with some studies showing a decrease while others report no significant change. caldic.com

Furthermore, the fermentation of fructans can influence glucose homeostasis. Inulin-type fructans have been shown to improve glucose tolerance and insulin (B600854) sensitivity in obese mouse models. nih.gov This is partly attributed to the action of SCFAs, which can stimulate the release of gut hormones involved in glucose regulation.

Influence on Host Energy Metabolism and Nutrient Absorption Mechanisms in Controlled Animal Studies

The metabolic consequences of FOS DP11 fermentation extend to host energy metabolism and nutrient absorption. The production of SCFAs represents an energy source for the host that is salvaged from an otherwise indigestible carbohydrate.

In studies with high-fat diet-fed mice, supplementation with medium and long-chain inulin was found to significantly decrease weight gain, reduce hepatic steatosis, and increase energy expenditure. nih.gov This suggests that long-chain fructans like FOS DP11 can play a role in mitigating some of the metabolic derangements associated with obesogenic diets.

Beyond energy metabolism, fructans have been shown to enhance the absorption of certain minerals, particularly calcium and magnesium. caldic.comresearchgate.net This is thought to occur through a combination of mechanisms, including the acidification of the colonic environment by SCFA production, which increases mineral solubility, and the trophic effects of SCFAs on the intestinal epithelium, which can increase the absorptive surface area. researchgate.net

The table below summarizes some of the observed effects of long-chain fructo-oligosaccharides on host metabolism and nutrient absorption in animal studies.

Metabolic ParameterObserved EffectAnimal ModelReference(s)
Serum TriglyceridesDecreaseRat bohrium.com
Glucose ToleranceImprovementMouse nih.gov
Body Weight Gain (on HFD)DecreaseMouse nih.gov
Hepatic Steatosis (on HFD)ReductionMouse nih.gov
Energy ExpenditureIncreaseMouse nih.gov
Calcium AbsorptionEnhancementRat caldic.comresearchgate.net
Magnesium AbsorptionEnhancement caldic.com

Mechanistic Research on Fructo Oligosaccharide Dp11 Biological Interactions Non Human/in Vitro Focus

Molecular Mechanisms of Oligosaccharide Recognition and Transport by Microbial Cells

The utilization of Fructo-oligosaccharide DP11 by microbial cells is a complex process that begins with its recognition and transport across the cell membrane. This process is highly specific and is often inducible, meaning the cellular machinery required for FOS transport is synthesized by the bacteria only when FOS or similar sugars are present in their environment.

Research on various lactic acid bacteria (LAB) and Bifidobacterium species has shed light on these mechanisms. nih.govunl.edu For instance, in Lactobacillus paracasei, the transport system for FOS is induced by the presence of FOS or sucrose (B13894) in the growth medium. nih.govnih.gov Cells grown on glucose or fructose (B13574) show significantly lower rates of FOS transport. nih.gov This suggests a regulatory system that represses the transport mechanism in the presence of its more easily metabolizable breakdown products. nih.gov

The primary transport mechanism identified for FOS in some Lactobacillus species is an ATP-binding cassette (ABC) transport system. nih.govunl.edu This is supported by experiments where FOS transport was significantly inhibited by ortho-vanadate, a known inhibitor of ABC transporters. nih.govunl.edu In contrast, ionophores that disrupt the proton motive force had little effect, indicating that a proton-driven symport system is less likely to be involved. nih.govunl.edu De-energized cells with low intracellular ATP levels also demonstrated a reduced capacity to accumulate FOS, further implicating ATP as the direct energy source for transport. nih.govnih.gov

The specificity of these transport systems is also a key feature. Competition experiments have shown that while glucose, fructose, and sucrose can reduce the uptake of FOS, other monosaccharides, disaccharides, and trisaccharides are less effective inhibitors. nih.govnih.gov This indicates that the transporter has a high affinity for FOS and closely related structures.

It is important to note that the ability to metabolize longer-chain FOS like DP11 can vary significantly among different bacterial species and even strains. mdpi.com While many bifidobacteria can utilize short-chain FOS, their ability to ferment highly polymerized inulin (B196767) (which includes DP11) is not universal. mdpi.com Some Lactobacillus species require a specific inulin operon to metabolize these longer-chain fructans effectively. doi.org

Enzymatic Hydrolysis and Transfructosylation Processes within Microbial Ecosystems (e.g., gut microbiota models)

Once inside the microbial cell, this compound is subjected to enzymatic hydrolysis. This process is carried out by intracellular enzymes, as FOS hydrolysis activity is typically found in cell extracts and not in the cell-free supernatant of bacterial cultures. nih.govunl.edunih.gov This indicates that transport into the cell must occur before the breakdown of the oligosaccharide. nih.govnih.gov

The key enzymes involved in the degradation of FOS are fructan hydrolases, specifically β-fructofuranosidases or inulinases. acs.org These enzymes cleave the β-(2→1) glycosidic bonds that link the fructose units. Inulinases can be categorized as:

Endo-inulinases: These enzymes randomly cleave internal β-(2→1) linkages within the fructan chain. acs.org

Exo-inulinases: These enzymes act on the terminal non-reducing end of the fructan, splitting off individual fructose units. acs.org

The presence and activity of these enzymes are often inducible. For example, in Lactobacillus paracasei, FOS hydrolysis activity is highest in cells grown on FOS or sucrose, mirroring the induction pattern of the transport system. nih.gov

In complex microbial ecosystems, such as those modeled in in vitro gut fermentation systems, the degradation of FOS DP11 is a collaborative effort. Different bacterial species may possess different enzymatic capabilities, leading to a stepwise breakdown of the long-chain fructan. Some bacteria may specialize in the initial hydrolysis of longer chains, making smaller fragments available for other members of the microbial community. oup.com

Transfructosylation is another important enzymatic process. Fructosyltransferases can catalyze the transfer of fructose units from one FOS molecule to another, leading to the synthesis of FOS with varying degrees of polymerization. mdpi.com While primarily associated with the production of FOS, this process can also occur within microbial ecosystems, further diversifying the available carbohydrate pool.

The rate of fermentation of fructans is influenced by their degree of polymerization. Longer-chain fructans like DP11 are generally fermented more slowly than shorter-chain FOS. oup.com This slower fermentation may have implications for the location of fermentation within the colon, with longer chains potentially reaching more distal regions. oup.com

Impact of this compound on Gene Expression and Metabolic Pathways in Model Organisms (e.g., bacterial strains, cell lines)

The presence of this compound in the cellular environment can significantly impact the gene expression and metabolic pathways of various microorganisms. As a prebiotic, its primary effect is the selective stimulation of beneficial gut bacteria, leading to shifts in the composition and metabolic output of the gut microbiota. mdpi.commdpi.com

In Bacterial Strains:

The most direct impact on gene expression is the induction of genes responsible for FOS transport and metabolism. As mentioned earlier, the genes encoding for ABC transporters and β-fructofuranosidases are often upregulated in the presence of FOS. nih.govnih.gov For instance, studies have shown that glucose can repress the transcription of genes for invertase, an enzyme involved in sucrose and FOS hydrolysis. nih.gov

The fermentation of FOS DP11 by bacteria like Bifidobacterium and Lactobacillus leads to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436). mdpi.comoup.com This shift in metabolic output is a direct consequence of the activation of specific metabolic pathways for carbohydrate fermentation. The production of these SCFAs can, in turn, influence the gut environment by lowering the luminal pH. doi.org

In Cell Lines (In Vitro):

While the primary interactions of FOS are with microbes, some in vitro studies using cell lines have explored its potential direct effects or the effects of its fermentation products. For example, studies on human keratinocyte (HEK) cell lines have investigated the impact of advanced FOS on genes related to skin barrier function. In one study, advanced FOS was found to upregulate the gene expression of ELOVL3, an enzyme involved in the elongation of fatty acids, and FLG, which codes for the key epidermal barrier protein filaggrin. frontiersin.org However, the expression of other genes like LOR (loricrin) and IVL (involucrin) was not significantly affected. frontiersin.org

It's important to note that research on the direct interaction of FOS DP11 with mammalian cell lines is less extensive than the research on its microbial metabolism. The observed effects on cell lines are often hypothesized to be mediated by the metabolic byproducts of microbial fermentation of FOS rather than the oligosaccharide itself.

Below is a table summarizing the observed impact of FOS on gene expression and metabolic pathways in different model systems.

Model Organism/Cell LineFOS TypeObserved Impact on Gene Expression/Metabolic PathwayReference
Lactobacillus paracaseiFOSInduction of genes for ABC transport system and FOS hydrolysis. nih.gov
Human Keratinocytes (HEK)Advanced FOSUpregulation of ELOVL3 and FLG gene expression. frontiersin.org
Gut Microbiota (in vitro fermentation)FOSIncreased production of short-chain fatty acids (acetate, propionate, butyrate). mdpi.comoup.com

Interactions with Isolated Cellular Systems for Specific Receptor or Pathway Investigations

Research into the direct interaction of this compound with isolated cellular systems, such as specific receptors or signaling pathways, is an emerging area. Given that FOS are generally considered non-digestible by mammalian enzymes, the primary focus of research has been on their role as prebiotics. nih.gov However, some studies explore the potential for direct interactions or the effects of their fermentation products on host cells.

In vitro studies using cell lines like Caco-2, HepG2, and SH-SY5Y are often employed to investigate the antioxidant effects of various compounds. mdpi.com While direct studies on FOS DP11 are limited, research on related polyphenolic compounds found in plants from which FOS can be extracted has been conducted. mdpi.com These studies often measure the ability of a compound to scavenge intracellularly generated free radicals. mdpi.com

The proto-oncogene c-fos is an immediate-early gene that is transcribed shortly after cell stimulation and can be a target for investigating signaling pathways. nih.gov Studies have looked at the regulation of c-fos expression in T-cells, where inducible protein complexes bind to the serum response element (SRE) in the c-fos regulatory region upon mitogenic stimulation. nih.gov While not directly involving FOS DP11, these systems provide a model for how extracellular signals can be translated into changes in gene expression, a mechanism that could potentially be influenced by the metabolic products of FOS fermentation.

The interaction of molecules with G-protein-coupled receptors (GPCRs) is another area of investigation. For example, research on aptamers that mimic the binding of neuropeptide Y (NPY) to its Y2 receptor provides a framework for studying ligand-receptor interactions in vitro. limes-institut-bonn.de Such systems could theoretically be adapted to screen for interactions between FOS-derived metabolites and specific cellular receptors.

Future Research Directions and Methodological Challenges for Fructo Oligosaccharide Dp11

Development of Novel High-Yield and High-Purity Production Systems for Specific DP Fructo-oligosaccharides

The generation of FOS DP11 in high yields and purity is a significant challenge, as conventional enzymatic synthesis from sucrose (B13894) typically results in a mixture of FOS with varying chain lengths (DP2 to DP10 and higher), alongside residual monosaccharides and sucrose. Future research is centered on overcoming this limitation through advanced biotechnological strategies.

A key focus is the bio-engineering of fructosyltransferases (FTFs), the enzymes responsible for FOS synthesis. By modifying the enzyme's active site through site-directed mutagenesis, researchers aim to control the transfructosylation process more precisely. The goal is to create mutant enzymes that favor the synthesis of longer-chain FOS, specifically targeting a DP of 11, while minimizing hydrolytic side reactions.

Another promising avenue is the exploration of novel microbial strains that naturally produce a higher ratio of long-chain FOS. Screening of extremophilic microorganisms or genetically modifying well-established production strains like Aspergillus and Aureobasidium are active areas of investigation. Furthermore, optimizing fermentation conditions, such as substrate concentration, pH, and temperature, in bioreactors is crucial for maximizing the yield of the desired FOS DP11 fraction.

Downstream processing and purification remain critical bottlenecks. Advanced chromatographic techniques, such as simulated moving bed (SMB) chromatography and sequential centrifugal partition chromatography (SCPC), are being developed to effectively separate FOS DP11 from the complex reaction mixture.

Table 1: Comparison of Production Strategies for Specific DP Fructo-oligosaccharides

Production StrategyPrincipleAdvantagesChallenges
Enzyme Engineering Modification of fructosyltransferase active sites to favor synthesis of specific chain lengths.High potential for specificity and yield of FOS DP11.Requires extensive protein engineering and characterization.
Microbial Strain Development Screening and genetic modification of microorganisms to produce higher proportions of long-chain FOS.Can be integrated into established industrial fermentation processes.Natural producers of high-DP FOS are rare; genetic modification can be complex.
Advanced Fermentation Control Precise control of bioreactor parameters (e.g., substrate feeding) to steer synthesis towards higher DP products.Optimizes existing production systems for higher efficiency.Limited in its ability to produce a single DP species; complex process control.
Advanced Purification Utilization of high-resolution chromatographic methods like SMB or SCPC for isolation.Can achieve high purity of the target FOS DP11.High cost, solvent consumption, and potential for product loss during processing.

Integration of Multi-Omics Technologies for Comprehensive Functional Analysis of FOS DP11 Bioconversion

Understanding the intricate cellular processes involved in the conversion of substrates into FOS DP11 is essential for rational production design. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the bioconversion process at a systems level.

Genomics: Sequencing the genomes of FOS-producing microorganisms allows for the identification of genes encoding FTFs and other relevant enzymes in the carbohydrate metabolism pathway. This information is the foundation for targeted genetic engineering.

Transcriptomics: By analyzing the complete set of RNA transcripts (transcriptome) under different production conditions, researchers can identify which genes are up- or down-regulated during the synthesis of high-DP FOS. This can reveal key regulatory networks.

Proteomics: This involves the large-scale study of proteins, providing insights into the actual enzymatic machinery present in the cell. Quantitative proteomics can correlate the abundance of specific FTFs with the yield and DP profile of the FOS produced.

Metabolomics: Analyzing the complete set of small-molecule metabolites within a microorganism provides a real-time snapshot of its metabolic state during FOS production. This can help identify metabolic bottlenecks or competing pathways that divert resources away from FOS DP11 synthesis.

By integrating these multi-omics datasets, researchers can construct comprehensive metabolic models to simulate FOS bioconversion and predict the effects of genetic or environmental perturbations, paving the way for more efficient and targeted production of FOS DP11.

Advancements in Ultra-Sensitive Analytical Methodologies for Complex Oligosaccharide Mixtures

A major hurdle in FOS research is the analytical difficulty in separating and quantifying specific high-DP oligosaccharides like FOS DP11 from a complex mixture of structurally similar molecules. Future research necessitates the development of more advanced and ultra-sensitive analytical techniques.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for separating FOS isomers, but resolving high-DP oligomers remains challenging. Methodological advancements focus on novel stationary phases with enhanced selectivity and the optimization of elution gradients.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is becoming indispensable. Techniques like tandem MS (MS/MS) can provide structural information and help distinguish between isomers. The development of new ionization techniques that minimize in-source fragmentation of these labile molecules is an active area of research.

Furthermore, capillary electrophoresis (CE) coupled with laser-induced fluorescence (LIF) detection, after appropriate derivatization of the oligosaccharides, offers very high separation efficiency and sensitivity, making it a promising tool for the analysis of trace amounts of FOS DP11.

Table 2: Advanced Analytical Methodologies for FOS DP11 Analysis

MethodologyPrinciple of Separation/DetectionStrengths for FOS DP11 AnalysisCurrent Limitations
HPAEC-PAD Anion exchange chromatography of carbohydrates at high pH, followed by electrochemical detection.Excellent resolution of lower DP FOS isomers without derivatization.Co-elution and reduced resolution for higher DP oligomers (>DP10).
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and fragmentation for structural analysis.Provides molecular weight and structural information, confirming DP.Isomeric distinction can be difficult; potential for in-source decay.
CE-LIF Separation based on electrophoretic mobility in a narrow capillary, with highly sensitive fluorescence detection.Requires only minuscule sample volumes; very high separation efficiency.Requires pre-column derivatization with a fluorescent tag.

Elucidating the Detailed Structure-Function Relationships of High DP Fructo-oligosaccharides at the Molecular Level

While the general prebiotic effects of FOS mixtures are well-known, the specific functions of individual high-DP FOS like DP11 are largely unexplored. A critical area of future research is to understand how the increased chain length and specific three-dimensional structure of FOS DP11 influence its biological and chemical properties at a molecular level.

Computational methods, such as molecular dynamics simulations and docking studies, are powerful tools for this purpose. These approaches can model the interaction of FOS DP11 with specific biological targets, such as the active sites of bacterial glycoside hydrolases or the binding sites of immune cell receptors. This can help predict which gut microbes are best equipped to utilize this specific long-chain FOS or how it might modulate immune responses.

Advanced spectroscopic techniques, like Nuclear Magnetic Resonance (NMR), are also crucial for determining the precise glycosidic linkages and the conformational structure of FOS DP11 in solution. Correlating these detailed structural features with experimentally observed functional outcomes (e.g., fermentation profiles by specific probiotic strains) is key to establishing clear structure-function relationships.

Exploring Novel Biotechnological Applications of Fructo-oligosaccharide DP11 Beyond Traditional Uses

The unique structural properties of a well-defined, long-chain oligosaccharide like FOS DP11 open up possibilities for novel biotechnological applications that go beyond its traditional role as a prebiotic food ingredient.

One exciting area is in the field of advanced materials . The hydroxyl groups of the fructose (B13574) units in the FOS DP11 chain can be chemically modified to create new biopolymers. These polymers could have applications in biodegradable packaging, drug delivery matrices, or as hydrogels for tissue engineering, where the specific chain length could influence properties like swelling capacity and degradation rate.

Another potential application is in the development of biosensors . FOS DP11 could be immobilized onto a sensor surface to act as a specific recognition element. For example, a sensor could be designed to detect the presence of specific carbohydrate-binding proteins (lectins) or to screen for microorganisms that can selectively bind to or metabolize this long-chain FOS. The uniform chain length of FOS DP11 would be critical for ensuring the reproducibility and specificity of such a sensor.

Further research may also explore its role as a signaling molecule in plant biology or as a stabilizer for proteins and other biological molecules in pharmaceutical formulations.

Q & A

Q. What ethical considerations apply to human trials testing DP11’s health effects?

  • Methodology : Adhere to Declaration of Helsinki guidelines. Disclose prebiotic dosing regimens, monitor adverse effects (e.g., bloating), and ensure informed consent includes microbiota data-sharing implications. Data anonymization and FAIR (Findable, Accessible, Interoperable, Reusable) principles are mandatory .

Emerging Research Directions

Q. Can DP11’s structure-activity relationship be modeled computationally to predict novel prebiotic functions?

  • Methodology : Employ molecular docking simulations to assess DP11’s affinity for bifidobacterial β-fructosidases. Compare with lower-DP FOS to identify DP-dependent binding motifs .

Q. How do interdisciplinary approaches (e.g., metabolomics and immunology) enhance understanding of DP11’s systemic effects?

  • Methodology : Integrate serum metabolomics (LC-MS) with cytokine profiling (multiplex ELISA) in animal models to correlate DP11 intake with anti-inflammatory markers and metabolic health .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.